N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
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Description
“N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide” is a chemical compound with a complex structure. It has a molecular formula of C16H12N4OS2 . The average mass of this compound is 340.423 Da and the monoisotopic mass is 340.045258 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with several functional groups. It includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm³. It has a molar refractivity of 97.2±0.3 cm³. The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor. It has 2 freely rotating bonds. The compound has a polar surface area of 124 Ų and a molar volume of 227.7±3.0 cm³ .Scientific Research Applications
Antitumor Properties and Mechanism
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide and its derivatives have shown potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. The structure-activity relationship studies established that certain analogs, based on modifications in the benzothiazole ring, possess exquisitely potent antiproliferative activity. These compounds do not rely on the induction of CYP1A1 expression for their antitumor activity, indicating a distinct mechanism of action compared to other benzothiazole derivatives (Mortimer et al., 2006). Further, the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have been undertaken, revealing that these compounds are potently cytotoxic in vitro in specific human breast cancer cell lines, underscoring their potential as broad-spectrum antitumor agents (Hutchinson et al., 2001).
Synthesis of Derivatives for Enhanced Biological Activity
In efforts to discover more potent biodynamic agents, novel compounds comprising fluoro substituted sulphonamide benzothiazole and thiazole structures have been synthesized and screened for antimicrobial activity. These compounds are designed to exploit the biodynamic properties of benzothiazoles and sulphonamides, with modifications aimed at enhancing therapeutic potential (Jagtap et al., 2010).
Anticancer Activity of Benzothiazole Derivatives
The anticancer activity of benzothiazole acylhydrazones has been investigated, revealing that these compounds exhibit probable anticancer activity against various cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma cells. This research highlights the potential of benzothiazole derivatives as eligible structures in medicinal chemistry for anticancer agents (Osmaniye et al., 2018).
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-6-7-10(2)14-13(9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSRQFVRRIVKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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